molecular formula C11H20N2O2 B3094275 (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate CAS No. 1256107-32-0

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate

Cat. No.: B3094275
CAS No.: 1256107-32-0
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-CIUDSAMLSA-N
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Description

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is utilized in the synthesis of various molecular structures. For instance, it has been involved in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, as reported by Hart and Rapoport (1999), which are significant in developing glutamic acid analogues (Hart & Rapoport, 1999). Additionally, it has been synthesized as a chiral cyclic amino acid ester and its structure analyzed using techniques like X-ray diffraction, as demonstrated by Moriguchi et al. (2014) (Moriguchi et al., 2014).

Application in Medicinal Chemistry

This compound finds applications in medicinal chemistry. Kou et al. (2017) described its efficient synthesis and potential as a compact module in medicinal chemistry, highlighting its role in modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Role in Peptidomimetics and Conformational Probes

It is instrumental in generating peptidomimetics and conformational probes. Campbell and Rapoport (1996) detailed a method for chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, which are crucial for peptidomimetic generation (Campbell & Rapoport, 1996).

Chemical Transformations and Synthesis

The compound is also notable for its role in various chemical transformations. For example, the research by Onogi et al. (2012) showcased its synthesis through microwave-assisted conditions, demonstrating its versatility in chemical synthesis (Onogi et al., 2012).

Synthesis of Amino Acids and Derivatives

Moreover, it is key in the synthesis of amino acids and their derivatives. The work of Campbell et al. (2009) on the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as a crucial step illustrates its importance in this area (Campbell et al., 2009).

Properties

IUPAC Name

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Reactant of Route 2
Reactant of Route 2
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Reactant of Route 3
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Reactant of Route 4
Reactant of Route 4
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Reactant of Route 5
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Reactant of Route 6
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate

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